Home > Products > Screening Compounds P26334 > 203120-17-6 (Unlabeled)
203120-17-6 (Unlabeled) -

203120-17-6 (Unlabeled)

Catalog Number: EVT-13841388
CAS Number:
Molecular Formula: C13H22N4O7
Molecular Weight: 349.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound with the CAS number 203120-17-6, known as Laninamivir, is a small organic molecule classified under the group of acetamides. It is primarily recognized for its role as a neuraminidase inhibitor, which is crucial in the treatment and prevention of influenza viruses, specifically Influenzavirus A and B. Laninamivir has been studied extensively and is currently marketed under the brand name Inavir by Daiichi Sankyo, having received approval for use in Japan starting in 2010 .

Source

Laninamivir was developed through collaborative efforts between Biota Pharmaceuticals and Daiichi Sankyo. The compound has undergone various clinical trials to evaluate its efficacy and safety in treating influenza, particularly in inhalation form for better delivery to the respiratory system .

Classification

Laninamivir belongs to several chemical classifications:

  • Kingdom: Organic compounds
  • Super Class: Organic acids and derivatives
  • Class: Carboxylic acids and derivatives
  • Sub Class: Carboxylic acid derivatives
  • Direct Parent: Acetamides .
Synthesis Analysis

Methods

The synthesis of Laninamivir involves several synthetic pathways, typically focusing on achieving high enantioselectivity and yield. One notable method utilizes inexpensive starting materials such as 1,3-butadiene and acrylic acid, allowing for significant control over the stereochemistry of the final product. This method emphasizes avoiding hazardous intermediates while maintaining scalability .

Technical Details

The synthesis process can be summarized as follows:

Molecular Structure Analysis

Structure

Laninamivir has a complex molecular structure characterized by its specific stereochemistry. The IUPAC name for Laninamivir is:

 2R 3R 4S 4 carbamimidamido 2 1R 2R 2 3 dihydroxy 1 methoxypropyl 3 acetamido 3 4 dihydro 2H pyran 6 carboxylic acid\text{ 2R 3R 4S 4 carbamimidamido 2 1R 2R 2 3 dihydroxy 1 methoxypropyl 3 acetamido 3 4 dihydro 2H pyran 6 carboxylic acid}

Data

  • Molecular Formula: C₁₃H₂₂N₄O₇
  • Molar Mass: 346.340 g/mol
  • InChI Key: QNRRHYPPQFELSF-CNYIRLTGSA-N
  • SMILES Notation: CCOC(=O)N(C)C(C(=O)O)C(C(=N)N)C(C(C)O)O .
Chemical Reactions Analysis

Reactions

Laninamivir primarily functions through its interaction with viral neuraminidase enzymes, inhibiting their activity and preventing viral replication. The chemical reactivity of Laninamivir is largely defined by its functional groups, which allow it to form stable interactions with the active site of neuraminidase.

Technical Details

The mechanism of action involves:

  1. Binding to the active site of the neuraminidase enzyme.
  2. Blocking the cleavage of sialic acid residues from glycoproteins on host cells.
  3. Ultimately preventing the release of new viral particles from infected cells .
Mechanism of Action

The mechanism by which Laninamivir exerts its antiviral effects involves several key steps:

  1. Inhibition of Neuraminidase: By binding to the enzyme, Laninamivir prevents it from cleaving sialic acid residues.
  2. Reduction in Viral Spread: This inhibition leads to a decrease in viral spread within respiratory tissues.
  3. Enhanced Immune Response: By limiting viral replication, Laninamivir allows for a more effective immune response against the influenza virus .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: Exhibits stability within a specific pH range conducive to its activity.

Relevant Data or Analyses

Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and concentration during both synthesis and formulation stages .

Applications

Laninamivir is primarily used in scientific research and clinical settings for:

  • Treatment of influenza infections in patients who are at risk or have been exposed to the virus.
  • Prophylactic measures during influenza outbreaks.
  • Investigational studies aimed at understanding its broader antiviral properties against various strains of influenza viruses .
Biochemical Interactions and Mechanism of Action

Neuraminidase Inhibition Dynamics in Influenza A and B Subtypes

Laninamivir (CAS 203120-17-6) is a potent, long-acting neuraminidase inhibitor (NAI) that targets influenza A and B viruses. Its efficacy stems from irreversible binding to the viral neuraminidase (NA) active site, preventing the cleavage of sialic acid residues from host cell receptors and nascent virions. This inhibition blocks viral release from infected cells and halts viral spread within the respiratory tract [2] [9].

Inhibition Specificity:

  • Influenza A: Laninamivir exhibits low nanomolar inhibitory concentrations (IC₅₀) against group 1 (N1, N4, N5, N8) and group 2 (N2, N3, N6, N7, N9) neuraminidases. For example, it achieves IC₅₀ values of 0.90 nM against avian H12N5 (N5) [2].
  • Influenza B: The compound demonstrates robust activity against both Victoria and Yamagata lineages, with IC₅₀ values consistently below 5 nM [5].

Table 1: Inhibition Kinetics of Laninamivir Against Influenza Neuraminidase Subtypes

Virus SubtypeNA GroupIC₅₀ (nM)
H12N5 (N5)Group 10.90
pH1N1 (N1)Group 11.83
H2N2 (N2)Group 23.12
Influenza BN/A2.5–4.8*

*Data aggregated from computational docking studies [5].

Long-Acting Mechanism: Unlike oseltamivir carboxylate (which requires systemic conversion), laninamivir’s glycerol side chain enables prolonged retention in respiratory tissues. A single dose maintains therapeutic concentrations for >5 days, providing sustained NA inhibition [2] [7].

Structural Determinants of Binding Affinity to Viral Neuraminidase Active Sites

The binding affinity of laninamivir is governed by its unique molecular interactions with conserved and subtype-specific residues within the NA active site.

Active Site Architecture:

  • Conserved Framework: The NA active site contains eight functional residues (R118, D151, R152, R224, E276, R292, R371, Y406) that form hydrogen bonds with laninamivir’s guanidino group and carboxylic acid moiety. This network mimics the transition state of sialic acid cleavage [3] [9].
  • 150-Cavity: In group-1 NAs (e.g., N1, N5), an additional hydrophobic pocket adjacent to the active site ("150-cavity") accommodates laninamivir’s 7-methoxy group. This enhances binding stability and compensates for oseltamivir-resistance mutations [3] [7].

Key Interactions:

  • The C4-guanidino group forms a salt bridge with E119.
  • The carboxylate group coordinates with three arginine residues (R118, R292, R371).
  • Hydrophobic interactions between the glycerol tail and the 150-cavity stabilize binding in group-1 NAs [4] [9].

Table 2: Structural Comparison of Laninamivir and Oseltamivir Binding

FeatureLaninamivirOseltamivir Carboxylate
C4 SubstituentGuanidino (forms H-bonds with E119)Amino (weaker electrostatic interaction)
C7 Side ChainGlycerol (exploits 150-cavity)Pentyl ether (limited cavity engagement)
Binding DurationIrreversibleReversible

Comparative Analysis of Inhibition Kinetics Against Oseltamivir-Resistant Mutants

Laninamivir retains efficacy against neuraminidase mutants that confer resistance to oseltamivir, owing to its distinct chemical scaffold and binding mode.

Resistance Mechanisms:

  • H275Y Mutation: In N1 subtypes, this mutation disrupts oseltamivir binding by reorienting E276. Laninamivir’s rigid guanidino group maintains contact with E276, reducing IC₅₀ shifts (<5-fold vs. >300-fold for oseltamivir) [6] [7].
  • E119V and R292K Mutations: Common in N2 subtypes, these mutations weaken oseltamivir’s electrostatic interactions. Laninamivir’s glycerol tail provides compensatory hydrophobic binding, preserving low-nanomolar IC₅₀ values [6] [8].

Kinetic Superiority:

  • Plaque Reduction Assays: Laninamivir reduced plaque size in oseltamivir-resistant H1N1 (A/HongKong/CUHK71923/2009) and influenza B (B/HongKong/CUHK33280/2012) at 10 nM concentrations, matching its activity against wild-type strains [6].
  • Computational Docking: Free-energy calculations confirm laninamivir’s higher binding affinity (−9.2 kcal/mol) to H275Y-mutant NA compared to oseltamivir (−6.5 kcal/mol) due to enhanced active-site occupancy [5].

Cross-Resistance Profiles:

  • Laninamivir shows no cross-resistance with M2 proton channel inhibitors (e.g., adamantanes) and remains effective against strains with dual oseltamivir/peramivir resistance [6] [7].

Compound Synonyms Table

CAS No.Systematic NameCommon Name
203120-17-65-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-Non-2-enonic AcidLaninamivir
204255-11-8(3R,4R,5S)-4-acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl esterOseltamivir
139110-80-85-(acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acidZanamivir

Properties

Product Name

203120-17-6 (Unlabeled)

IUPAC Name

(4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R)-2,3-dihydroxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Molecular Formula

C13H22N4O7

Molecular Weight

349.35 g/mol

InChI

InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7?,9?,10+,11?/m0/s1/i2D3

InChI Key

QNRRHYPPQFELSF-PTZYFUDMSA-N

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H](C1C([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)C(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.